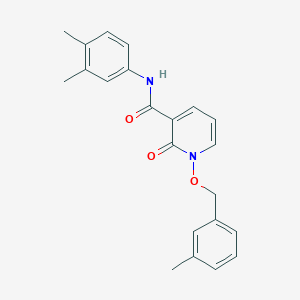

![molecular formula C18H16N4O5S B2543082 7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251604-21-3](/img/structure/B2543082.png)

7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to design and develop novel pyrimidine derivatives for their anticancer activity . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[1,5-a]pyrimidine, a privileged scaffold that is part of living organisms and plays a vital role in various biological procedures . This structure resembles the nucleotide base pair of DNA and RNA, making it a valuable compound in the treatment of cancer .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Cytotoxicity : New derivatives of pyrazolo[1,5-a]pyrimidine, including structures related to the specified compound, have been synthesized and characterized. Their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been evaluated, indicating potential applications in cancer research (Hassan et al., 2014).

Regioselective Synthesis : A study on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explored methodologies for introducing various substituents, contributing to the development of novel compounds with potential therapeutic applications (Drev et al., 2014).

Potential Applications in Cancer Treatment

Cytotoxic Activity : The cytotoxic effects of novel pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases have been investigated, showing activity against various human cancer cell lines. These studies provide insights into the structure-activity relationships and potential for developing anticancer agents (Hassan et al., 2015).

Miscellaneous Applications

Antitumor and Anti-5-Lipoxygenase Agents : Pyrazolopyrimidine derivatives have been evaluated for their antitumor and anti-5-lipoxygenase activities, demonstrating the versatility of this scaffold in medicinal chemistry. These findings suggest the potential for developing new therapeutics targeting cancer and inflammation (Rahmouni et al., 2016).

Mécanisme D'action

The mechanism of action of this compound is related to its inhibitory effect on CDK2, a cyclin-dependent kinase that is responsible for phosphorylation of key components for cell proliferation . This makes CDK2 inhibition an appealing target for cancer treatment that targets tumor cells in a selective manner .

Orientations Futures

The future directions for this compound involve further investigations into its potential as a novel CDK2 inhibitor . This includes studies on its cytotoxic activities against various cell lines, its inhibitory activity against CDK2/cyclin A2, and its effects on cell cycle progression and apoptosis induction .

Propriétés

IUPAC Name |

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c23-15(19-10-1-4-13-14(7-10)27-6-5-26-13)8-21-12-9-28-20-16(12)17(24)22(18(21)25)11-2-3-11/h1,4,7,9,11H,2-3,5-6,8H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKARGRFZFHNKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

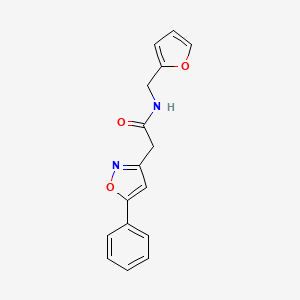

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)

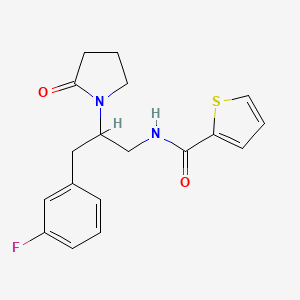

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)

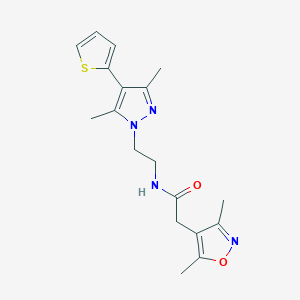

![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2543009.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)